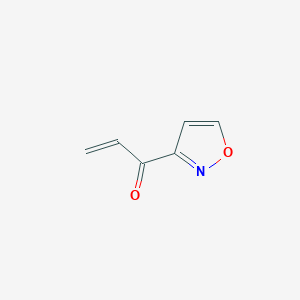

1-(3-Isoxazolyl)-2-propen-1-one

Description

Properties

Molecular Formula |

C6H5NO2 |

|---|---|

Molecular Weight |

123.11 g/mol |

IUPAC Name |

1-(1,2-oxazol-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C6H5NO2/c1-2-6(8)5-3-4-9-7-5/h2-4H,1H2 |

InChI Key |

BEVDEJZUPFTRCM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1=NOC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Electronegativity and Bioactivity: Chalcones with electron-withdrawing substituents (e.g., halogens like bromine or iodine) exhibit lower IC₅₀ values (higher potency). For example, 2j (4-bromo, 4-fluoro) shows superior activity (IC₅₀ = 4.7 μM) compared to 2h (4-chloro, 4-methoxy; IC₅₀ = 13.8 μM) .

Toxicity Profile: Morpholine-substituted propenones (e.g., 1-(4-morpholinyl)-2-propen-1-one) show moderate acute toxicity (LD₅₀ = 588 mg/kg in rats), suggesting that heterocyclic substituents influence safety profiles . Toxicity data for the isoxazole derivative remains unstudied.

Antimicrobial Activity: Chalcones with halogen and hydroxyl substitutions (e.g., 3n in ) demonstrate significant antifungal activity against Aspergillus niger .

Pharmacokinetic Considerations

- Propenone derivatives like ibrutinib (a kinase inhibitor) demonstrate oral bioavailability, suggesting that the α,β-unsaturated ketone core is compatible with drug development . The isoxazole substituent may improve metabolic stability compared to phenyl rings due to reduced cytochrome P450 interactions.

Preparation Methods

Conventional Base-Catalyzed Condensation

In a representative procedure, 2-acetylbenzofuran (1.60 g, 0.01 mol) and benzaldehyde (1.49 g, 0.01 mol) were stirred in ethanolic potassium hydroxide (25 mL, 0.02 mol) at 0–20°C for 2 hours. The resulting chalcone precipitated upon dilution with water (400 mL) and was recrystallized from ethanol, yielding 78% of the product. This method prioritizes simplicity but requires stringent temperature control to avoid side reactions such as polymerization.

Solvent-Free and Catalytic Enhancements

A solvent-free variant using NaOH (1 equivalent) and grinding acetophenone with benzaldehyde achieved comparable yields (75–80%) within 30 minutes, eliminating solvent recovery challenges. Montmorillonite K-10, an acidic clay catalyst, was employed under microwave irradiation (400 W, 9 minutes) to synthesize (E)-1-phenyl-3-(2-methoxyphenyl)-2-propen-1-one, albeit with a lower yield of 4.98%. The acidic catalyst favored enol tautomer formation, which is less stable than the keto form, partially explaining the reduced efficiency.

Table 1: Comparative Yields in Claisen-Schmidt Condensation

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| KOH (ethanolic) | 0–20°C, 2 h | 78 | |

| NaOH (solvent-free) | Grinding, 30 min | 80 | |

| Montmorillonite K-10 | Microwave, 9 min | 4.98 |

Nitrile Oxide Cycloaddition for Isoxazole Ring Construction

The isoxazole moiety in this compound is typically introduced via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. A patent by outlines a scalable industrial process using crotonaldehyde and hydroxylamine hydrochloride to generate nitrile oxide intermediates, which subsequently react with ethylene to form (E)-3-(1-propenyl)-2-isoxazoline.

Reaction Mechanism and Optimization

Crotonaldehyde undergoes oximation with hydroxylamine in chloroform or toluene at ≤40°C to form an oxime intermediate. Without isolation, ethylene gas is introduced to facilitate cycloaddition, yielding the isoxazoline derivative. Isolation of the oxime is feasible but impractical for large-scale production; thus, in-situ conversion is preferred. The use of non-polar solvents like toluene enhanced nitrile oxide stability, achieving yields exceeding 70%.

Table 2: Key Parameters in Nitrile Oxide Cycloaddition

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | ≤10°C (oximation) | Prevents decomposition |

| Solvent | Toluene | Stabilizes nitrile oxide |

| Ethylene Pressure | Ambient | Facilitates cycloaddition |

Michael Addition-Cyclization Cascades

Hydroxylamine hydrochloride reacts with α,β-unsaturated ketones via Michael addition to form β-amino ketones, which cyclize to isoxazolines under basic conditions. While this method primarily yields isoxazolines, oxidative dehydrogenation (e.g., with MnO₂) can convert them to isoxazoles. For example, chalcone derivatives treated with hydroxylamine in ethanol/NaOH (reflux, 5 hours) formed isoxazolines in 70% yield, though subsequent oxidation to isoxazoles remains underexplored.

Catalytic Innovations in Propenone Synthesis

Transition Metal Catalysts

The patent by discloses a method for synthesizing 3-hydroxypropan-1-one intermediates using ZrO₂-supported NaOH, which are dehydrated to 2-propen-1-ones. Reaction of 1,3-bis(4-chlorophenyl)-3-hydroxypropan-1-one with HCl in toluene yielded the corresponding propenone at 60°C (85% yield). This approach avoids alcoholic solvents, simplifying recovery and improving scalability.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, montmorillonite K-10-catalyzed Claisen-Schmidt condensation under microwaves (400 W, 9 minutes) produced (E)-1-phenyl-3-(2-methoxyphenyl)-2-propen-1-one, albeit with moderate yield (4.98%). Energy efficiency gains offset lower yields in high-throughput applications.

Analytical Characterization and Validation

Synthesized compounds were validated via UV-Vis, IR, and NMR spectroscopy. For example, (E)-1-phenyl-3-(2-methoxyphenyl)-2-propen-1-one exhibited λ<sub>max</sub> at 342 nm (UV), while isoxazoline derivatives showed characteristic IR stretches at 1650 cm<sup>−1</sup> (C=N) and 980 cm<sup>−1</sup> (N-O). <sup>1</sup>H-NMR of chalcones revealed doublets at δ 7.3–7.8 ppm (vinyl protons), confirming trans-configuration .

Q & A

Q. How can the synthesis of 1-(3-Isoxazolyl)-2-propen-1-one be optimized for higher yields and purity?

Methodological Answer: Optimization involves selecting solvent systems, catalysts, and purification techniques. For example:

- Solvent choice : Ethanol with catalytic thionyl chloride (SOCl₂) facilitates Claisen-Schmidt condensation for propenone derivatives .

- Recyclable solvents : Polyethylene glycol (PEG) improves reaction efficiency and reduces side products in chalcone syntheses, applicable to similar α,β-unsaturated ketones .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/dichloromethane mixtures enhances purity. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer: Use a multi-technique approach:

- NMR : ¹H NMR (CDCl₃) identifies protons on the isoxazole ring (δ 6.5–8.5 ppm) and α,β-unsaturated ketone (δ 6.2–7.0 ppm for vinyl protons; δ 9–10 ppm for carbonyl). ¹³C NMR confirms the ketone (δ ~190 ppm) and isoxazole carbons .

- IR : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N/C=C in isoxazole) .

- Mass Spectrometry : ESI-MS or EI-MS to detect molecular ion peaks (m/z ~137 for [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

- Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Index reflections with SHELXS .

- Structure solution : Apply direct methods (SHELXD) for phase determination. For challenging cases (e.g., twinning), use the TWIN command in SHELXL .

- Refinement : Anisotropic displacement parameters for non-H atoms. Include H atoms geometrically. Check for residual electron density peaks to identify disordered regions. Final R1 values <5% indicate high reliability.

Q. How do structural modifications of this compound influence its bioactivity?

Methodological Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the isoxazole 5-position to enhance antimicrobial activity, as seen in chalcone analogs .

- Scaffold hybridization : Link the propenone moiety to triazole or pyridine rings (e.g., as in TT00 derivatives) to target stress-related receptors .

- In silico screening : Perform molecular docking (AutoDock Vina) to predict binding affinity with enzymes like cyclooxygenase-2 (COX-2) or fungal lanosterol demethylase .

Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:

- Reproducibility checks : Verify solvent polarity (e.g., logP ~1.5) and pH conditions. For example, solubility in DMSO (>50 mg/mL) may vary due to hygroscopicity .

- Analytical validation : Compare HPLC purity (≥98%) across studies. Contradictions in reactivity (e.g., Michael addition rates) may arise from trace metal impurities; use chelating agents (EDTA) during experiments .

- Computational modeling : DFT calculations (Gaussian 16) can reconcile experimental vs. theoretical dipole moments or acidity constants (pKa).

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays :

- In vivo models : Acute toxicity (OECD 423) in rodents, followed by efficacy studies for stress-related disorders (e.g., forced swim test for antidepressants) .

- ADMET profiling : Use Caco-2 cells for permeability and hepatic microsomes for metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.